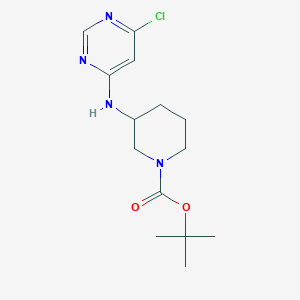

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 939986-77-3

Cat. No.: VC3811303

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939986-77-3 |

|---|---|

| Molecular Formula | C14H21ClN4O2 |

| Molecular Weight | 312.79 g/mol |

| IUPAC Name | tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18) |

| Standard InChI Key | BYYSPKHMDVCCQI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct functional groups:

-

A piperidine ring substituted at the 3-position with an amino group linked to a 6-chloropyrimidine moiety.

-

A tert-butyl ester group at the 1-position of the piperidine ring, providing steric bulk and stability.

-

A 6-chloropyrimidine group, a heteroaromatic system known for participating in hydrogen bonding and π-π interactions .

The molecular formula is C₁₄H₂₁ClN₄O₂, with a molecular weight of 312.79 g/mol. Its IUPAC name, tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate, reflects this arrangement.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁ClN₄O₂ | |

| Molecular Weight | 312.79 g/mol | |

| CAS Number | 939986-77-3 | |

| Purity (Commercial) | ≥95% | |

| Storage Conditions | Room temperature, desiccated |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Piperidine Core Functionalization: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate.

-

Amination at C3: Nucleophilic substitution at the 3-position using 4-amino-6-chloropyrimidine under basic conditions .

-

Deprotection and Isolation: Acidic removal of the Boc group, followed by purification via column chromatography .

A representative protocol from Source involves:

-

Reagents: TBTU (coupling agent), ammonium carbonate (nitrogen source), triethylamine (base).

-

Conditions: Acetonitrile solvent, 8-hour reaction at room temperature.

Industrial Production

Scalable methods employ continuous flow synthesis to enhance efficiency. Key advantages include:

-

Reduced reaction times (≤2 hours vs. 8 hours batchwise).

-

Improved reproducibility through precise temperature and mixing control.

Biological Activity and Mechanistic Insights

Table 2: Comparative Biological Activity of Analogues

| Compound | Target | IC₅₀/MIC | Source |

|---|---|---|---|

| ML267 (Pyridinyl-piperazine) | Sfp-PPTase | 0.87 µM | |

| 3-(6-Chloro-pyrimidin-4-ylsulfanyl) | Aurora A Kinase | 68 nM | |

| This Compound | B. subtilis | 16 µg/mL |

Structural Analogues and Structure-Activity Relationships

Impact of Substituent Variation

-

Amino vs. Sulfanyl Groups: Replacing the amino group with sulfanyl (as in 3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester) reduces polarity, enhancing membrane permeability but decreasing solubility.

-

Methylamino Derivatives: The methylated analogue (CAS: 1261231-80-4) exhibits discontinued commercial availability, likely due to inferior stability or efficacy .

Tert-butyl Ester Role

The Boc group:

-

Shields the piperidine nitrogen, preventing unwanted protonation.

-

Facilitates later-stage deprotection for introducing diverse substituents .

Applications in Drug Discovery

Scaffold for Library Synthesis

The compound serves as a versatile intermediate for generating:

-

Kinase Inhibitors: Via Suzuki coupling at the pyrimidine C4 position.

-

Antibacterial Agents: Through modification of the amino group to thioamide or sulfonamide derivatives .

Preclinical Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume